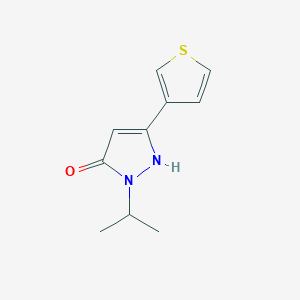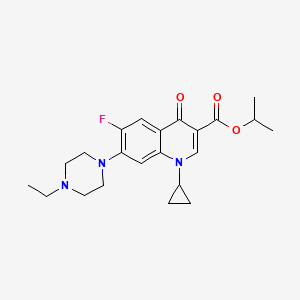
Enrofloxacin Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enrofloxacin Isopropyl Ester: is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its effectiveness in treating bacterial infections in animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Isopropyl Ester involves the esterification of enrofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: Enrofloxacin Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enrofloxacin and isopropyl alcohol.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Enrofloxacin and isopropyl alcohol.
Reduction: Enrofloxacin alcohol.
Substitution: Various substituted enrofloxacin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Enrofloxacin Isopropyl Ester is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the antibacterial activity and resistance mechanisms of fluoroquinolone antibiotics .
Medicine: this compound is investigated for its potential use in treating bacterial infections in animals, particularly in veterinary medicine .
Industry: In the pharmaceutical industry, this compound is used in the formulation of veterinary drugs and as a quality control standard .
Mecanismo De Acción
Enrofloxacin Isopropyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but used primarily in human medicine.
Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin.
Ofloxacin: A fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.
Uniqueness: Enrofloxacin Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties such as better absorption and bioavailability in veterinary applications .
Conclusion
This compound is a valuable compound in veterinary medicine, offering broad-spectrum antibacterial activity and potential advantages in pharmacokinetics. Its synthesis, chemical reactions, and applications in various fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C22H28FN3O3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3 |
Clave InChI |
LISZRBXNFGZGLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


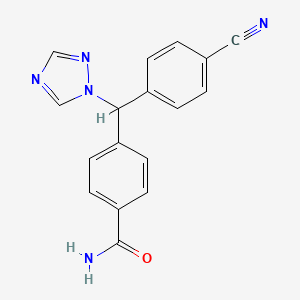
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
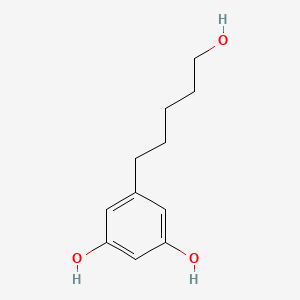
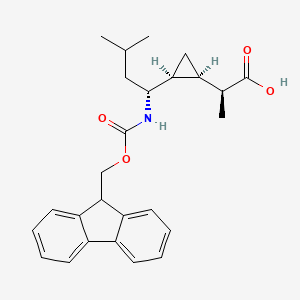
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
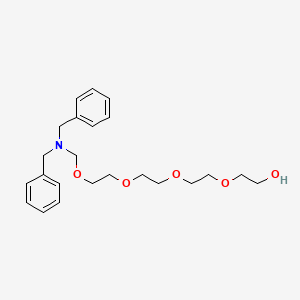
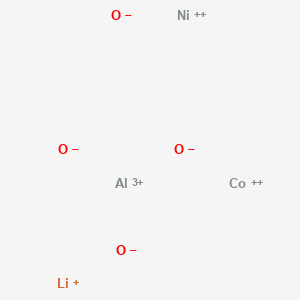
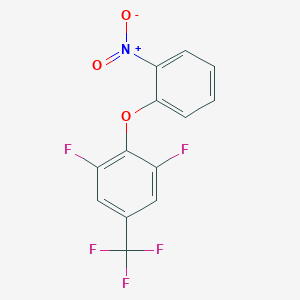
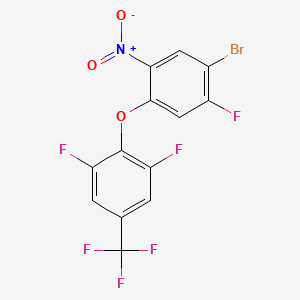
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
